1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1417567-13-5
VCID: VC2713060
InChI: InChI=1S/C8H3ClF6O/c9-8(14,15)16-6-2-4(7(11,12)13)1-5(10)3-6/h1-3H
SMILES: C1=C(C=C(C=C1OC(F)(F)Cl)F)C(F)(F)F
Molecular Formula: C8H3ClF6O
Molecular Weight: 264.55 g/mol

1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene

CAS No.: 1417567-13-5

Cat. No.: VC2713060

Molecular Formula: C8H3ClF6O

Molecular Weight: 264.55 g/mol

* For research use only. Not for human or veterinary use.

1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene - 1417567-13-5

Specification

CAS No. 1417567-13-5
Molecular Formula C8H3ClF6O
Molecular Weight 264.55 g/mol
IUPAC Name 1-[chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H3ClF6O/c9-8(14,15)16-6-2-4(7(11,12)13)1-5(10)3-6/h1-3H
Standard InChI Key LJXLSABZGRTEIS-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1OC(F)(F)Cl)F)C(F)(F)F
Canonical SMILES C1=C(C=C(C=C1OC(F)(F)Cl)F)C(F)(F)F

Introduction

Chemical Identity and Structure

1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by multiple halogen substituents on a benzene ring. Its molecular architecture includes a chloro(difluoro)methoxy group, a fluoro substituent, and a trifluoromethyl group, all attached to specific positions on the benzene ring.

Basic Identification Parameters

ParameterValue
CAS Registry Number1417567-13-5
Molecular FormulaC₈H₃ClF₆O
Molecular Weight264.5522 g/mol
MDL NumberMFCD22580990
SMILES NotationFc1cc(cc(c1)C(F)(F)F)OC(Cl)(F)F
InChINot fully specified in search results

Structural Features

The compound contains a benzene ring with three key functional groups:

  • A chloro(difluoro)methoxy group (-OCF₂Cl) at position 1

  • A fluoro substituent (-F) at position 3

  • A trifluoromethyl group (-CF₃) at position 5

This substitution pattern creates a highly fluorinated aromatic structure with specific electronic and steric properties that influence its chemical behavior and applications.

Physical and Chemical Properties

Based on the available data, 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene exhibits properties typical of halogenated aromatic compounds, with specific characteristics influenced by its high fluorine content.

Physical Properties

PropertyValue/Description
Physical StateLiquid (based on similar compounds)
AppearanceNot specified in search results
OdorCharacteristic (likely aromatic)
Boiling PointNot specified in search results
Melting PointNot specified in search results
DensityNot specified in search results
SolubilityLikely soluble in organic solvents such as ethyl acetate, methanol, and acetone
Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)

The compound carries warning pictograms and several hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory irritation .

Chemical Reactivity

The reactivity of 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene is largely determined by its highly electron-withdrawing substituents, which significantly influence the electron density distribution in the benzene ring.

General Reactivity Patterns

The compound exhibits reactivity patterns characteristic of electron-deficient aromatic systems:

  • The electron-withdrawing groups (fluoro, trifluoromethyl, and chlorodifluoromethoxy) deactivate the benzene ring toward electrophilic aromatic substitution reactions.

  • The chloro(difluoro)methoxy group can potentially undergo nucleophilic substitution reactions under appropriate conditions.

  • The multiple halogen substituents provide opportunities for metal-catalyzed coupling reactions, making this compound a valuable building block in organic synthesis.

Reaction TypeExpected Reactivity
Electrophilic Aromatic SubstitutionReduced reactivity due to electron-withdrawing groups
Nucleophilic Aromatic SubstitutionEnhanced reactivity at positions ortho/para to electron-withdrawing groups
Metal-Catalyzed CouplingViable substrate for Suzuki, Negishi, or similar coupling reactions
Reduction ReactionsPotential for selective reduction of functional groups
Oxidation ReactionsRelatively resistant to oxidation due to fluorination

Applications in Research and Industry

Synthetic Chemistry Applications

1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene serves as an important building block in organic synthesis, particularly for the preparation of complex molecules containing fluorinated substructures.

  • The compound can be used as a starting material for the synthesis of pharmaceutically relevant compounds.

  • It serves as an intermediate in the preparation of specialized materials with unique properties due to their fluorine content.

  • The compound provides access to structurally diverse fluorinated molecules through strategic functional group transformations.

Pharmaceutical Research

Similar fluorinated aromatic compounds have demonstrated utility in pharmaceutical research, suggesting potential applications for 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene:

  • Fluorinated aromatics often exhibit enhanced metabolic stability compared to their non-fluorinated counterparts.

  • The incorporation of fluorine can modulate the physicochemical properties of drug candidates, enhancing their bioavailability and pharmacokinetic profiles.

  • Compounds with similar structural features have been used in the development of sodium channel inhibitors and other bioactive molecules .

Materials Science

The unique electronic properties imparted by the multiple fluorine substituents make this compound potentially valuable in materials science applications:

  • Fluorinated aromatics can be incorporated into specialty polymers with enhanced thermal stability and chemical resistance.

  • The compound may contribute to the development of materials with unique surface properties, including hydrophobicity and oleophobicity.

  • Electronic applications may benefit from the electron-withdrawing characteristics of the compound when incorporated into larger molecular structures.

Hazard StatementCodeDescription
H315Causes skin irritationDirect contact may cause skin irritation
H319Causes serious eye irritationContact with eyes may result in significant irritation
H335May cause respiratory irritationInhalation may irritate the respiratory system

Comparison with Similar Compounds

Structural Analogues

Several structurally related compounds appear in the literature, each with distinct properties and applications:

CompoundCAS NumberKey Structural DifferenceNotable Features
1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene104678-89-9Contains a nitro group instead of fluoroEnhanced reactivity due to nitro group
4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene105529-59-7Contains a bromo group instead of trifluoromethylDifferent pattern of halogenation
1-Chloro-3-fluoro-5-(trifluoromethyl)benzene1005764-23-7 Lacks the chloro(difluoro)methoxy groupSimpler structure with fewer substituents
1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene914225-55-1 Contains a nitro groupEnhanced reactivity and different application profile

Comparative Reactivity

The reactivity of 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene differs from its structural analogues primarily due to the specific electronic effects of its substituents:

  • Compounds containing nitro groups (such as 1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene) generally exhibit enhanced reactivity toward nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the nitro group.

  • Compounds with bromo substituents (such as 4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene) offer additional opportunities for metal-catalyzed coupling reactions.

  • Compounds lacking the chloro(difluoro)methoxy group have different electron density distributions in the aromatic ring, affecting their reactivity patterns.

Current Research and Future Perspectives

Research involving fluorinated aromatic compounds continues to expand, with 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene positioned as a valuable component in the synthetic chemist's toolkit.

Emerging Applications

Recent research suggests several promising directions for compounds of this type:

  • Development of novel pharmaceutical candidates, particularly those targeting ion channels and other membrane proteins.

  • Exploration of fluorinated building blocks in the synthesis of agrochemicals with enhanced environmental profiles.

  • Investigation of fluorinated materials with specialized properties for electronics and surface applications.

Synthetic Methodology Development

Ongoing research in synthetic methodology is likely to expand the utility of 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene through:

  • Development of more efficient and selective methods for the introduction of fluorinated substituents.

  • Exploration of novel catalytic systems for the functionalization of fluorinated aromatic compounds.

  • Investigation of sustainable approaches to the synthesis and transformation of fluorinated building blocks.

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